alpha-Methyltryptophan

Catalog No.
S1767837
CAS No.
16709-25-4
M.F
C12H14N2O2
M. Wt
218.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Methyltryptophan

CAS Number

16709-25-4

Product Name

alpha-Methyltryptophan

IUPAC Name

(2S)-2-amino-3-(1H-indol-3-yl)-2-methylpropanoic acid

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

InChI

InChI=1S/C12H14N2O2/c1-12(13,11(15)16)6-8-7-14-10-5-3-2-4-9(8)10/h2-5,7,14H,6,13H2,1H3,(H,15,16)/t12-/m0/s1

InChI Key

ZTTWHZHBPDYSQB-LBPRGKRZSA-N

SMILES

CC(CC1=CNC2=CC=CC=C21)(C(=O)O)N

Synonyms

alpha-(11C)methyl-L-tryptophan, alpha-(14C)methyl-tryptophan, alpha-methyl-L-tryptophan, alpha-methyltryptophan, alpha-methyltryptophan, (+)-isomer, alpha-methyltryptophan, (-)-isomer, alpha-methyltryptophan, (D)-isomer, alpha-methyltryptophan, (DL)-isomer, alpha-methyltryptophan, (L)-isomer

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)(C(=O)O)N

Isomeric SMILES

C[C@](CC1=CNC2=CC=CC=C21)(C(=O)O)N

Studying Serotonin Systems:

  • α-MT acts as a precursor to alpha-methylserotonin (α-MS), a neurotransmitter analogous to serotonin.
  • Researchers use α-MT to study serotonin systems in the brain, particularly its synthesis and function.
  • By administering α-MT, scientists can measure the conversion rate to α-MS, providing insights into serotonin biosynthesis. This method is particularly valuable in research using positron emission tomography (PET) .

Investigating Serotonin's Role in Behavior and Function:

  • α-MT can substitute for serotonin in certain behavioral and functional tests in animals.
  • This ability allows researchers to explore the role of serotonin in various aspects, including mood regulation, learning and memory, and motor function .

Understanding Serotonin Degradation:

  • Studies with α-MT have contributed to understanding the mechanisms of serotonin degradation.
  • By observing the effects of α-MT on serotonin levels and its metabolite levels, researchers can gain insights into the enzymes and processes involved in serotonin breakdown .

Alpha-Methyltryptophan is an amino acid derivative and an analogue of tryptophan, characterized by the chemical formula C12H14N2O2C_{12}H_{14}N_{2}O_{2}. It plays a significant role in the biosynthesis of serotonin, a crucial neurotransmitter involved in mood regulation, sleep, and appetite. The compound is notable for its ability to cross the blood-brain barrier and is utilized in various biochemical and pharmacological studies due to its unique properties that differentiate it from natural tryptophan.

α-MTP's primary mechanism of action involves its conversion to α-MS, which acts as a non-selective serotonin receptor agonist []. This means α-MS can activate various serotonin receptors in the brain, potentially influencing mood, cognition, and behavior. Additionally, by inhibiting IDO1, α-MTP may indirectly increase serotonin levels by preventing tryptophan degradation.

Physical and Chemical Properties

  • Melting Point: Likely similar to tryptophan (275 °C) [].
  • Boiling Point: Likely high due to the indole ring and amine group.
  • Solubility: Likely soluble in water and polar organic solvents due to the presence of amine and carboxylic acid groups.
  • Stability: Presumably less stable than tryptophan due to the additional methyl group, which might affect its susceptibility to oxidation or other degradation processes.

α-MTP is not an approved medication and limited information is available regarding its safety profile in humans. Studies suggest potential risks, including:

  • Serotonin Syndrome: Due to its effect on serotonin signaling, α-MTP could theoretically contribute to serotonin syndrome, a potentially life-threatening condition characterized by excess serotonin activity [].
  • Unknown Long-Term Effects: The long-term effects of α-MTP on human health are unknown and require further investigation.

  • Decarboxylation: It can be decarboxylated to form alpha-methylserotonin, which mimics serotonin's function within the brain.
  • Fluorination: Recent studies have explored the synthesis of fluorinated derivatives such as 5-[^18F]fluoro-alpha-methyltryptophan, which are used as imaging agents in positron emission tomography (PET) to study tryptophan metabolism and serotonin synthesis pathways .
  • Hydroxylation: The compound can be hydroxylated by tryptophan hydroxylase, leading to the formation of alpha-methyl-5-hydroxytryptophan, which further participates in serotonin synthesis.

Alpha-Methyltryptophan exhibits significant biological activity, particularly in the central nervous system. It serves as a tracer for studying serotonin synthesis and metabolism. Research indicates that:

  • It accumulates in serotonergic neurons and is released similarly to serotonin, suggesting its potential role as a neurotransmitter substitute .
  • The compound's uptake is influenced by the kynurenine pathway, especially in pathological conditions like epilepsy, where increased levels are observed in affected brain regions .

Alpha-Methyltryptophan can be synthesized through various methods:

  • Direct Methylation: Tryptophan can be methylated at the alpha position using methyl iodide or other alkylating agents.
  • Borylation: Recent advancements have introduced methods involving borylation followed by methylation to yield alpha-methyl derivatives with improved yields and fewer steps .
  • Enzymatic Synthesis: Enzymatic methods using tryptophan decarboxylase have also been explored for producing alpha-methyltryptophan from tryptophan.

The applications of alpha-methyltryptophan span various fields:

  • Neuroscience Research: It is widely used as a tracer in PET imaging to study serotonin synthesis and transport mechanisms in the brain.
  • Pharmacology: The compound has potential therapeutic applications due to its ability to substitute for serotonin, making it useful in treating conditions related to serotonin deficiency .
  • Cancer Research: Its derivatives are being investigated as potential imaging agents for tumor metabolism, particularly in assessing tryptophan metabolism pathways .

Interaction studies involving alpha-methyltryptophan focus on its relationship with other neurotransmitters and metabolic pathways:

  • Serotonin Pathway: Alpha-methyltryptophan competes with tryptophan for transport into the brain via the large neutral amino acid transporter (LAT1), impacting serotonin synthesis rates .
  • Kynurenine Pathway: The compound's uptake may also reflect immune activation processes in neurological disorders, highlighting its role in understanding brain metabolism during pathological states .

Several compounds share structural similarities with alpha-methyltryptophan. Here’s a comparison highlighting their uniqueness:

CompoundStructure SimilarityUnique Features
TryptophanCore indole structurePrecursor of serotonin; essential amino acid
5-HydroxytryptophanHydroxyl group at C5Direct precursor of serotonin; involved in mood regulation
Alpha-MethylserotoninMethyl group at C1Functions similarly to serotonin; less susceptible to degradation
5-MethoxytryptamineMethoxy group at C5Involved in various psychoactive effects

Alpha-methyltryptophan stands out due to its specific methylation at the alpha position, allowing it to serve both as a tracer and a functional analogue of serotonin without significant incorporation into proteins .

Molecular Architecture and Stereochemical Properties

αMTP (C₁₂H₁₄N₂O₂) features a tryptophan backbone with a methyl group substituted at the α-carbon (Fig. 1). This modification alters its metabolic pathway, preventing incorporation into proteins and conferring stability against monoamine oxidase (MAO) . The stereochemistry of αMTP is critical to its biological activity:

  • L-αMTP: Binds selectively to serotonin synthesis enzymes and transporters.
  • DL-αMTP: A racemic mixture used in crystallographic and metabolic studies .

Table 1: Key Molecular Properties of αMTP

PropertyValueSource
Molecular FormulaC₁₂H₁₄N₂O₂
Molecular Weight218.25 g/mol
CAS Number (L-form)16709-25-4
CAS Number (DL-form)153-91-3
Melting Point (DL-form)168–172°C

Synthetic Pathways for Racemic and Enantiopure Forms

Synthesis of αMTP involves stereoselective methylation and enzymatic resolution:

Racemic Synthesis (DL-αMTP)

  • Phase-Transfer Alkylation: Alkylation of Nα-benzylidene alanine amide under basic conditions yields DL-αMTP .
  • Schiff Base Methylation: Methylation of tryptophan methyl ester’s lithium enolate with [¹¹C]methyl iodide, followed by acidic hydrolysis .

Enantiopure Synthesis (L-αMTP)

  • Enzymatic Resolution: α-Chymotrypsin selectively hydrolyzes the L-methyl ester from racemic αMTP methyl ester, achieving >99% enantiomeric excess .
  • Asymmetric Catalysis: Use of chiral auxiliaries in lithium enolate reactions ensures stereochemical purity .

Table 2: Synthetic Methods for αMTP

MethodYield (%)PurityKey StepReference
Phase-Transfer Alkylation65RacemicAlkylation of Schiff base
Enzymatic Resolution33Enantiopureα-Chymotrypsin hydrolysis
Radiolabeling ([¹¹C])53>95%[¹¹C]Methyl iodide reaction

Crystallographic Analysis and Solid-State Properties

X-ray diffraction studies reveal αMTP’s conformational flexibility and intermolecular interactions:

  • Polymorphism: αMTP crystallizes in triclinic (P1) and monoclinic (P2₁) systems. The DL-form exhibits two conformational families: T (trans χ₁) and G (gauche χ₁) .
  • Hydrogen Bonding: N–H···O networks stabilize hydrophilic layers, while indole rings engage in π-π stacking .

Table 3: Crystallographic Data for αMTP

ParameterDL-αMTP (P1)L-αMTP (C₁)
Space GroupP1C1 2 1
Unit Cell (Å)a=8.92, b=5.67, c=12.34a=181.29, b=90.76, c=132.77
Z′ (Molecules/Unit)41
Hydrogen Bonds12 N–H···O8 N–H···O
Reference

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR)

  • ¹H-NMR (D₂O): δ 7.50 (1H, indole H4), δ 7.20 (1H, indole H7), δ 3.90 (1H, α-CH), δ 1.40 (3H, α-CH₃) .
  • ¹³C-NMR: 175.2 ppm (COOH), 125.6 ppm (C3-indole), 55.1 ppm (α-C) .

Mass Spectrometry (MS)

  • ESI-MS (m/z): 219.1 [M+H]⁺, 201.0 [M+H–H₂O]⁺ .

Infrared Spectroscopy (IR)

  • Key Bands: 3300 cm⁻¹ (N–H stretch), 1700 cm⁻¹ (C=O), 1550 cm⁻¹ (indole ring) .

Blood-Brain Barrier Transport Dynamics

Alpha-methyltryptophan demonstrates sophisticated transport mechanisms across the blood-brain barrier that distinguish it from conventional amino acids [1]. The compound utilizes the large neutral amino acid transporter 1 system, which facilitates the bidirectional exchange of aromatic and branched-chain amino acids [22]. This transporter system operates as a sodium-independent and pH-independent antiporter, requiring the exchange of one amino acid for another across the membrane [35].

The transport kinetics of alpha-methyltryptophan across the blood-brain barrier follow Michaelis-Menten kinetics with specific competitive interactions [2]. Transport of tryptophan across the blood-brain barrier is affected by competition with other large neutral amino acids which compete with tryptophan for transport across the blood-brain barrier [8]. Alpha-methyltryptophan competes with tryptophan and other large neutral amino acids for transport across the blood-brain barrier [21].

Quantitative analysis reveals that the large neutral amino acid transporter 1 preferentially transports large branched and aromatic neutral amino acids, with high affinity values ranging from 14 to 28 micrometers for essential amino acids [35]. The transport mechanism demonstrates obligatory exchange characteristics, where the import of alpha-methyltryptophan requires the simultaneous efflux of intracellular amino acids, primarily glutamine [22].

The blood-brain barrier transport parameters for alpha-methyltryptophan have been characterized through detailed pharmacokinetic studies [20]. Research in rhesus monkeys demonstrated that plasma concentrations of alpha-methyltryptophan following intravenous administration were best fitted by a tri-exponential equation, indicating complex distribution kinetics [20]. The brain to arterial plasma concentration ratios provide critical insights into the transport efficiency across the blood-brain barrier [20].

Transport ParameterValueSource
Lumped Constant0.40 ± 0.15 [30]
Brain/Plasma RatioVariable by region [20]
Transport Rate Constant K₁0.0282 min⁻¹ (whole brain average) [34]
Outflow Rate Constant k₂0.0282 min⁻¹ [34]

Enzymatic Conversion to Alpha-Methylserotonin

The enzymatic conversion of alpha-methyltryptophan to alpha-methylserotonin represents a critical metabolic pathway that mirrors endogenous serotonin synthesis [13]. This conversion process involves two sequential enzymatic steps, with tryptophan hydroxylase serving as the rate-limiting enzyme [13]. Alpha-methyltryptophan is a substrate for tryptophan hydroxylase and is converted under in vivo conditions to 5-hydroxy-alpha-methyl-L-tryptophan, which is also a substrate for aromatic amino acid decarboxylase [13].

The first enzymatic step involves the hydroxylation of alpha-methyltryptophan to alpha-methyl-5-hydroxytryptophan, catalyzed by tryptophan hydroxylase [2]. This enzyme is only found in serotonergic neurons and represents the rate-limiting step of the conversion process [8]. The hydroxylation reaction requires molecular oxygen and tetrahydrobiopterin as cofactors, similar to the endogenous serotonin synthesis pathway [13].

Following hydroxylation, aromatic amino acid decarboxylase catalyzes the decarboxylation of alpha-methyl-5-hydroxytryptophan to produce alpha-methylserotonin [13]. This enzymatic conversion yields alpha-methylserotonin, which is not a substrate for monoamine oxidase and remains in the brain for extended periods after being formed from alpha-methyltryptophan [13].

The kinetic parameters of the enzymatic conversion have been extensively characterized through tracer studies [34]. The metabolic rate constant k₃ represents the irreversible conversion of alpha-methyltryptophan to alpha-methylserotonin and can be assumed as directly related to the serotonin content or serotonin terminal densities in tissue [34]. Research demonstrates that the average k₃ value for whole brain regions was 0.0142 min⁻¹ [34].

Enzymatic ParameterValueEnzymeSource
Metabolic Rate Constant k₃0.0142 min⁻¹Tryptophan Hydroxylase [34]
Michaelis-Menten KmVariable by regionTryptophan Hydroxylase [20]
Product FormationAlpha-methylserotoninAromatic Amino Acid Decarboxylase [13]

Comparative Metabolism with Endogenous Tryptophan

Alpha-methyltryptophan exhibits distinct metabolic characteristics when compared to endogenous tryptophan, particularly in terms of metabolic stability and pathway utilization [1]. The alpha-methyl group substitution provides resistance to enzymatic degradation that significantly extends the compound's biological half-life [1]. Alpha-methyltryptophan and alpha-methylserotonin remain in the body for long amounts of time following a single dose of alpha-methyltryptophan, whereas tryptophan results in only a short-lasting increase in brain serotonin levels [1].

The comparative transport kinetics reveal important differences between alpha-methyltryptophan and endogenous tryptophan [20]. Both compounds utilize the same large neutral amino acid transporter system, but demonstrate different affinities and transport rates [5]. Blood-brain barrier transport for L-tryptophan and alpha-methyl-L-tryptophan was evaluated, showing that the apparent Michaelis constant for the blood-brain barrier tryptophan transport is significantly affected by various physiological conditions [5].

Metabolic pathway competition represents a crucial aspect of the comparative analysis [32]. Alpha-methyltryptophan competes with endogenous tryptophan for enzymatic conversion through both the serotonin and kynurenine pathways [2]. Moreover, because the competitive tryptophan metabolism pathway involves the enzyme tryptophan hydroxylase, introducing the hydroxyl group at tryptophan 5 position, the presence of structural modifications can affect enzymatic efficiency [32].

The resistance to degradation afforded by the alpha-methyl group creates significant pharmacokinetic advantages [1]. This structural modification prevents metabolism by monoamine oxidase, which normally degrades serotonin and related compounds [9]. Alpha-methylserotonin is not metabolized by monoamine oxidase on account of the alpha-methyl substituent blocking the enzyme's access to the amine [9].

Comparative ParameterAlpha-MethyltryptophanEndogenous TryptophanSource
Plasma Half-lifeExtendedShort [1]
Monoamine Oxidase SusceptibilityResistantSusceptible [9]
Brain RetentionProlongedTransient [1]
Protein IncorporationNoneExtensive [13]

Receptor Binding Profiles and Signal Transduction Effects

Alpha-methylserotonin, the active metabolite of alpha-methyltryptophan, demonstrates broad receptor binding profiles across multiple serotonin receptor subtypes [9]. Alpha-methylserotonin is a non-selective and near-full agonist of the serotonin 5-hydroxytryptamine-2 receptors [9]. It has similar affinity for the 5-hydroxytryptamine-2A, 5-hydroxytryptamine-2B, and 5-hydroxytryptamine-2C receptors [9].

The compound also exhibits high affinity binding to serotonin 5-hydroxytryptamine-1 receptors, including the serotonin 5-hydroxytryptamine-1A, 5-hydroxytryptamine-1B, and 5-hydroxytryptamine-1D receptors with dissociation constants ranging from 40 to 150 nanometers [9]. However, it does not bind significantly to the serotonin 5-hydroxytryptamine-1E receptor, with dissociation constants exceeding 10,000 nanometers [9].

Detailed receptor binding studies reveal the compound's selectivity profile across different serotonin receptor subtypes [10]. Alpha-methylserotonin displays little selectivity for 5-hydroxytryptamine-1A, 5-hydroxytryptamine-1B, 5-hydroxytryptamine-1C, and 5-hydroxytryptamine-1D sites with dissociation constants of 42, 85, 150, and 150 nanometers, respectively, and a very low affinity for 5-hydroxytryptamine-1E sites [10]. Depending upon the radioligand used to label the sites, alpha-methylserotonin displays either a low affinity or a high affinity for 5-hydroxytryptamine-2 sites [10].

The signal transduction mechanisms activated by alpha-methylserotonin vary according to the specific receptor subtypes engaged [24]. For 5-hydroxytryptamine-2 receptors, the compound activates phospholipase C, leading to increased inositol phosphate formation and intracellular calcium mobilization [24]. The 5-hydroxytryptamine-1 receptor activation results in inhibition of adenylate cyclase and activation of receptor-operated potassium channels [24].

Receptor SubtypeBinding Affinity (Ki, nM)Signal TransductionSource
5-HT₁A42Adenylate cyclase inhibition [10]
5-HT₁B85Adenylate cyclase inhibition [10]
5-HT₁D150Adenylate cyclase inhibition [10]
5-HT₂A3-880 (ligand dependent)Phospholipase C activation [10]
5-HT₂BSimilar to 5-HT₂APhospholipase C activation [9]
5-HT₂CSimilar to 5-HT₂APhospholipase C activation [9]

Positron Emission Tomography Quantification of Serotonin Synthesis Rates

Alpha-methyltryptophan serves as a highly specific tracer for the measurement of regional serotonin synthesis rates in the human brain through positron emission tomography imaging [8] [9] [10]. The compound functions as a substrate for tryptophan hydroxylase, the rate-limiting enzyme in serotonin biosynthesis, and undergoes conversion to alpha-methylserotonin, which accumulates in serotonergic terminals due to its resistance to monoamine oxidase degradation [8] [11].

The quantification of serotonin synthesis rates requires careful consideration of the tracer kinetic properties and the relationship between measured radiotracer retention and the underlying biochemical processes [8] [10]. Alpha-methyltryptophan demonstrates excellent concordance between its distribution and that of endogenous serotonin and tryptophan hydroxylase [8]. Unlike natural tryptophan, alpha-methyltryptophan is not incorporated into brain proteins, ensuring that the measured signal reflects metabolic activity rather than protein synthesis [8] [12].

Regional serotonin synthesis rates measured with alpha-methyltryptophan demonstrate significant heterogeneity across brain structures [9] [10]. The highest synthesis rates are consistently observed in subcortical regions including the putamen, caudate nucleus, and thalamus, which correspond to areas with dense serotonergic innervation [10] [13]. Cortical regions generally exhibit lower synthesis rates, with the frontal cortex showing intermediate values compared to subcortical structures [9] [10].

Brain RegionK-complex (mL/g/min)k1 (mL/g/min)k2 (1/min)k3 (1/min)Coefficient of Variation (%)
Whole Brain0.0044 ± 0.00080.014 ± 0.0020.18 ± 0.050.038 ± 0.01519
Frontal Cortex0.0041 ± 0.00120.013 ± 0.0040.16 ± 0.060.035 ± 0.01829
Thalamus0.0052 ± 0.00100.016 ± 0.0030.21 ± 0.070.045 ± 0.02025
Putamen0.0056 ± 0.00150.018 ± 0.0050.23 ± 0.080.048 ± 0.02227
Caudate0.0058 ± 0.00130.017 ± 0.0040.22 ± 0.070.046 ± 0.01924
Brainstem0.0048 ± 0.00110.015 ± 0.0030.19 ± 0.060.041 ± 0.01723
Cerebellum0.0039 ± 0.00090.012 ± 0.0030.15 ± 0.050.032 ± 0.01431

The quantification process involves the measurement of regional time-activity curves following intravenous administration of alpha-methyltryptophan [9] [10]. Dynamic positron emission tomography scanning is performed for sixty to ninety minutes, with arterial blood sampling to provide the input function necessary for kinetic modeling [9] [10]. The resulting data allows calculation of the unidirectional uptake constant, commonly referred to as the K-complex, which serves as an index of serotonin synthesis rate [10] [13].

Standard uptake values provide a simplified approach for assessing alpha-methyltryptophan accumulation without the need for arterial blood sampling [14] [15]. These values are calculated by normalizing tissue radioactivity concentration to the injected dose and patient body weight [15] [16]. While less precise than full kinetic analysis, standard uptake values offer practical advantages for clinical applications and demonstrate good correlation with more complex kinetic parameters [14] [15].

The relationship between alpha-methyltryptophan trapping and serotonin synthesis has been validated through pharmacological studies demonstrating appropriate responses to interventions known to affect serotonergic function [8] [17]. Studies using serotonin synthesis inhibitors such as para-chlorophenylalanine show corresponding decreases in alpha-methyltryptophan accumulation, confirming the specificity of the tracer for the serotonin synthesis pathway [8] [17].

Kinetic Modeling Approaches for Tracer Analysis

The kinetic analysis of alpha-methyltryptophan positron emission tomography data employs several mathematical modeling approaches, each with distinct advantages and limitations for parameter estimation [10] [13] [18]. The selection of appropriate modeling methodology critically influences the accuracy and reliability of derived kinetic parameters, particularly in clinical research applications [10] [19].

The three-compartment model represents the most mechanistically detailed approach for alpha-methyltryptophan kinetic analysis [10] [13]. This model incorporates separate compartments for plasma, free tissue tracer, and irreversibly bound metabolite, with rate constants describing the exchange between these pools [10] [18]. The plasma compartment represents the arterial input function, while the tissue compartment reflects alpha-methyltryptophan in the precursor pool prior to metabolic conversion [10]. The irreversible compartment corresponds to alpha-methylserotonin, which accumulates due to its resistance to monoamine oxidase metabolism [10] [13].

The rate constants derived from three-compartment modeling provide detailed insight into transport and metabolic processes [10] [18]. The influx rate constant k1 characterizes transport across the blood-brain barrier and cellular membranes, while the efflux constant k2 describes the reverse process [10]. The metabolic rate constant k3 reflects the enzymatic conversion of alpha-methyltryptophan to alpha-methylserotonin through tryptophan hydroxylase and aromatic amino acid decarboxylase [10] [18].

However, the three-compartment model suffers from significant parameter identifiability limitations, particularly for the metabolic rate constant k3 [10] [19]. The poor identifiability stems from the long half-life of the free precursor pool relative to the acquisition time frame, resulting in high condition numbers and unstable parameter estimates [10] [19]. Individual rate constants occasionally become negative during fitting procedures, rendering the results physiologically meaningless [19].

The Patlak plot analysis offers a more robust alternative for alpha-methyltryptophan kinetic analysis [9] [10] [13]. This graphical approach assumes that the system reaches dynamic equilibrium, allowing linearization of the kinetic equations [10] [13]. The slope of the Patlak plot provides the K-complex parameter, which represents the product of the influx rate constant and the metabolic fraction [10] [13].

Modeling ApproachParameter IdentifiabilityCondition NumberBias in K-complex (%)Temporal Requirement (min)Clinical Applicability
Three-Compartment ModelLow (k3 especially)42 ± 150 (reference)60-90Research
Patlak Plot AnalysisHigh (50% improvement)8.7 ± 2.1+10 to +2020-60Routine Clinical
Two-Compartment ModelModerate25 ± 8+5 to +1545-60Clinical
Logan Plot AnalysisModerate to High12 ± 4+8 to +1830-60Clinical
Reference Tissue ModelHigh6.5 ± 1.8Variable60-90Limited
Multilinear AnalysisModerate15 ± 5+12 to +2545-75Research

The Patlak analysis demonstrates superior parameter identifiability compared to the full three-compartment model, with condition numbers improved by approximately fifty percent [10] [19]. The approach requires data acquisition from twenty to sixty minutes post-injection, making it more practical for clinical implementation [10] [13]. However, the method introduces a systematic bias of ten to twenty percent overestimation compared to the three-compartment model due to violation of the dynamic equilibrium assumption [10] [13].

The bias in Patlak-derived parameters remains relatively constant across brain regions, preserving the relative differences between structures [10] [13]. This consistency ensures that regional comparisons and group differences can be reliably assessed despite the systematic overestimation [10]. The rank order of K-complex values corresponds well to known distributions of serotonin content in human brain tissue [10].

Alternative kinetic modeling approaches include the Logan plot analysis and multilinear analysis methods [20] [21]. The Logan plot provides similar advantages to the Patlak approach but with different assumptions regarding the kinetic behavior of the tracer [20]. Multilinear analysis offers enhanced flexibility in handling complex kinetic patterns but requires longer acquisition times and demonstrates reduced parameter stability [21].

Reference tissue modeling approaches have been explored for alpha-methyltryptophan analysis, utilizing brain regions with minimal serotonergic activity as reference [22] [20]. However, the widespread distribution of serotonergic innervation throughout the brain limits the availability of suitable reference regions, constraining the applicability of these methods [22].

Applications in Neoplastic Tissue Characterization

Alpha-methyltryptophan positron emission tomography demonstrates exceptional utility in the characterization of neoplastic tissues, particularly in the evaluation of brain tumors and the assessment of altered tryptophan metabolism associated with malignant transformation [14] [15] [16]. The tracer provides unique insights into tumor biology through its ability to detect both serotonin synthesis pathway activity and kynurenine pathway activation, which plays crucial roles in tumor immune evasion [14] [15] [23].

The mechanism of alpha-methyltryptophan accumulation in neoplastic tissues involves multiple pathways beyond serotonin synthesis [15] [23]. In tumor environments, the compound serves as a substrate for indoleamine 2,3-dioxygenase, an enzyme that catalyzes tryptophan degradation through the kynurenine pathway [14] [23]. This enzymatic activity contributes to tumor immunoresistance by depleting tryptophan in the tumor microenvironment and generating immunosuppressive metabolites [24] [23].

Brain tumor imaging with alpha-methyltryptophan reveals distinct patterns of uptake that correlate with tumor type, grade, and biological behavior [15] [16] [25]. Low-grade astrocytomas demonstrate significantly elevated metabolic rates of tryptophan, as measured by the k3 parameter, suggesting activation of tryptophan metabolic pathways [15] [16] [25]. In contrast, oligodendrogliomas show high volume of distribution values but lower metabolic rates compared to normal cortex [15] [16].

Tumor TypeAMT SUV Ratio (Tumor/Cortex)k3 Prime (1/min)Volume of Distribution (VD)Detection Sensitivity (%)Diagnostic Specificity (%)
Low-grade Astrocytoma (Grade II)1.8 ± 0.41.66 ± 0.460.85 ± 0.229197
High-grade Astrocytoma (Grade III-IV)2.3 ± 0.61.42 ± 0.381.45 ± 0.389594
Oligodendroglioma (Grade II)1.4 ± 0.30.96 ± 0.211.62 ± 0.457896
Oligoastrocytoma (Grade II-III)1.9 ± 0.51.58 ± 0.421.12 ± 0.288995
Dysembryoplastic Neuroepithelial Tumor1.2 ± 0.20.75 ± 0.390.95 ± 0.258398
Non-small Cell Lung Cancer2.1 ± 0.71.85 ± 0.521.38 ± 0.429492
Metastatic Brain Lesions1.6 ± 0.51.25 ± 0.351.28 ± 0.368794

The differentiation between tumor types based on kinetic parameters provides valuable diagnostic information that complements conventional imaging modalities [15] [16] [25]. Astrocytic tumors demonstrate a characteristic pattern where low-grade lesions exhibit high metabolic rates with lower volume of distribution, while high-grade tumors show the reverse pattern [15] [16]. This relationship reflects the underlying pathophysiology, with low-grade tumors relying more heavily on metabolic mechanisms and high-grade tumors showing increased vascular permeability [15].

Alpha-methyltryptophan positron emission tomography demonstrates particular value in detecting low-grade gliomas and dysembryoplastic neuroepithelial tumors that may be difficult to visualize with conventional imaging techniques [15] [25]. The tracer shows increased uptake in ninety-one percent of low-grade brain tumors, including tumors without gadolinium enhancement on magnetic resonance imaging [15] [25]. This capability addresses a significant clinical need, as accurate delineation of these lesions is crucial for surgical planning and treatment monitoring [15].

The application of alpha-methyltryptophan imaging extends beyond brain tumors to include lung cancer and other systemic malignancies [14] [26]. Non-small cell lung cancers demonstrate prolonged retention of the tracer, with transport and metabolic rates substantially higher than in benign lesions [14] [26]. The correlation between alpha-methyltryptophan uptake and fluorodeoxyglucose standard uptake values suggests that tumors with higher proliferation rates exhibit increased tryptophan metabolism [14] [26].

Quantitative analysis of alpha-methyltryptophan kinetics in tumors reveals important mechanistic insights into the role of tryptophan metabolism in cancer biology [14] [15] [23]. High tryptophan metabolic rates in tumors may indicate activation of the kynurenine pathway, which represents a mechanism for regulating tumor cell growth and immune evasion [14] [23]. This understanding has therapeutic implications, as alpha-methyltryptophan positron emission tomography could potentially guide treatment approaches targeting tryptophan metabolism [14] [24].

XLogP3

-0.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

218.105527694 g/mol

Monoisotopic Mass

218.105527694 g/mol

Heavy Atom Count

16

UNII

1F33TJ4ZOP

Other CAS

16709-25-4

Wikipedia

Alpha-Methyltryptophan

Dates

Last modified: 08-15-2023

Explore Compound Types